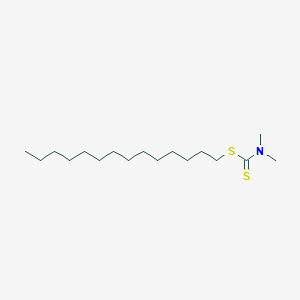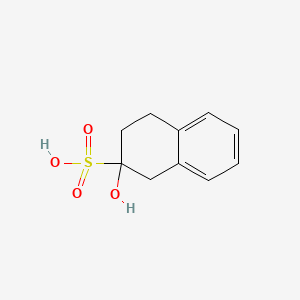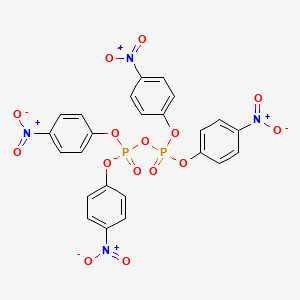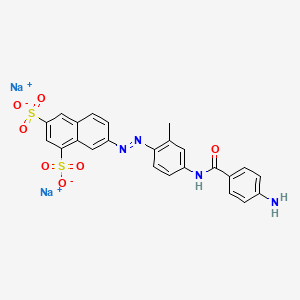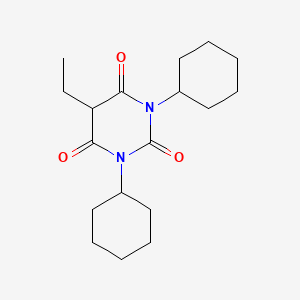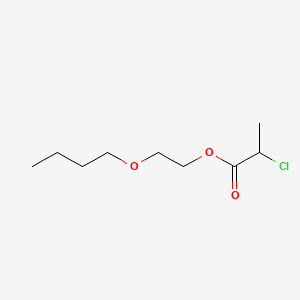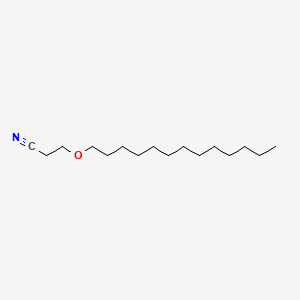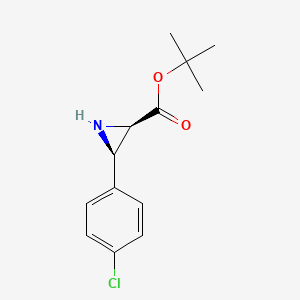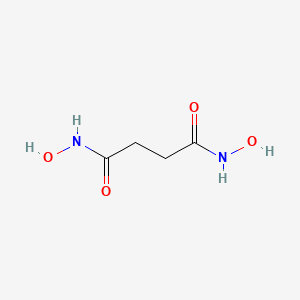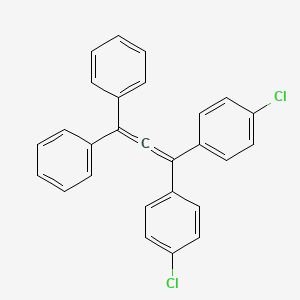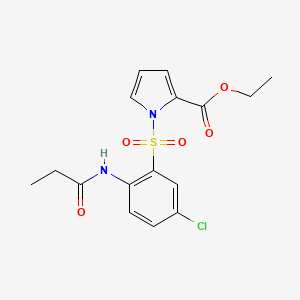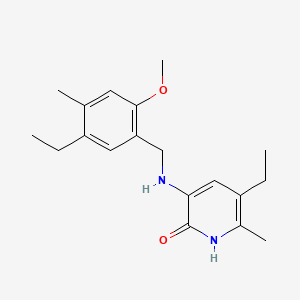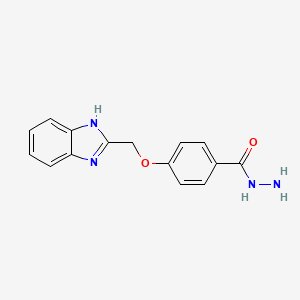
4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide is a chemical compound with the molecular formula C15H14N4O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide typically involves the reaction of benzimidazole derivatives with benzohydrazide. One common method includes the following steps:
Formation of Benzimidazole Derivative: Benzimidazole is reacted with a suitable alkylating agent to form 1H-benzimidazol-2-ylmethanol.
Condensation Reaction: The benzimidazol-2-ylmethanol is then reacted with 4-hydroxybenzohydrazide under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may act as a protein kinase inhibitor, topoisomerase inhibitor, or receptor modulator, affecting various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Benzimidazol-2-yl)benzaldehyde
- 4-(1H-Benzimidazol-2-yl)sulfanylbenzaldehyde
- 1,4-Bis(1H-benzimidazol-2-yl)benzene
Uniqueness
4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide is unique due to its specific structure, which combines the benzimidazole ring with a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
73418-54-9 |
|---|---|
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylmethoxy)benzohydrazide |
InChI |
InChI=1S/C15H14N4O2/c16-19-15(20)10-5-7-11(8-6-10)21-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9,16H2,(H,17,18)(H,19,20) |
InChI Key |
MXIDOEIMYNLTRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
